(S)-tert-Butyl isopropyl(piperidin-3-yl)carbamate
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Overview
Description
“(S)-tert-Butyl isopropyl(piperidin-3-yl)carbamate” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Scientific Research Applications
Synthesis and Characterization
(S)-tert-Butyl isopropyl(piperidin-3-yl)carbamate , as part of the broader category of tert-butyl carbamates, is a focus in the domain of synthetic chemistry. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, derivatives of this category, showcase an isostructural family with a unique bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond interactions in their crystal structures, offering insights into molecular assembly and stabilization (Baillargeon et al., 2017) (Baillargeon et al., 2017). Another study delves into the synthesis and structural characterization of tert-butyl carbazates derivatives of piperidin–4–ones. This work emphasizes the significance of 1H & 13C NMR spectra and X–ray diffraction techniques in elucidating the conformation and structural features of these compounds (Shanthi et al., 2020) (Shanthi et al., 2020).
Crystallography and Structural Analysis
The meticulous study of crystal structures and molecular interactions is fundamental in the research of carbamates. For example, the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate highlight the importance of spectroscopic techniques in determining the structural aspects and intermolecular interactions of these compounds (Sanjeevarayappa et al., 2015) (Sanjeevarayappa et al., 2015). Furthermore, the study on tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate provides insights into the dihedral angle between the pyrazole and piperidine rings, contributing to the understanding of molecular conformation and stability (Richter et al., 2009) (Richter et al., 2009).
Pharmacological Applications and Derivative Synthesis
Although avoiding specifics on drug use and dosage, it's noteworthy that the tert-butyl carbamate family is often involved in the synthesis of pharmacologically relevant compounds. For instance, efficient and practical asymmetric synthesis techniques for derivatives like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate are crucial for the development of nociceptin antagonists (Jona et al., 2009) (Jona et al., 2009).
Future Directions
The future directions in the research and development of piperidine derivatives, including “(S)-tert-Butyl isopropyl(piperidin-3-yl)carbamate”, involve the discovery and biological evaluation of potential drugs containing piperidine moiety . This field is designed to help both novice researchers taking their first steps and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Properties
IUPAC Name |
tert-butyl N-[(3S)-piperidin-3-yl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15(11-7-6-8-14-9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJBVMBAQADEBT-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCNC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCCNC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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